lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate
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Overview
Description
Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazines typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the condensation of 2-aminopyridine with various carbonyl compounds or alkenes . For lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate, a specific synthetic route involves the reaction of 2-aminopyridine with 2-methylimidazo[1,2-a]pyrazine-6-carboxylic acid in the presence of lithium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyrazines often employs eco-friendly metal-free protocols to minimize environmental impact . These methods include the use of green solvents and catalysts to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reducing agents can convert it into reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrazine scaffold .
Scientific Research Applications
Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyrimidines: Another class of compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2763779-13-9 |
---|---|
Molecular Formula |
C8H6LiN3O2 |
Molecular Weight |
183.1 |
Purity |
95 |
Origin of Product |
United States |
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